3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-4-2-3-6(8(12)13)11(5)7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHMNJQFYDDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyridine-2-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The compound’s fused triazole-pyridine scaffold enables diverse reactivity. Key synthetic routes include:
Palladium-Catalyzed Cyclization
A robust method involves palladium-catalyzed cyclization of hydrazides with 2-chloropyridine derivatives. For example:
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Reagents : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃.
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Conditions : 110°C in toluene, followed by microwave-assisted dehydration in acetic acid.
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Product : Triazolo[4,3-a]pyridine core with regioselective functionalization .
Electrochemical Desulfurative Cyclization
An eco-friendly approach utilizes electrochemical oxidation of 2-hydrazinopyridines with isothiocyanates:
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Conditions : Undivided cell, constant current (10 mA), aqueous ethanol.
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂ + ROH | Methyl/ethyl esters |
| Amidation | HATU/DIPEA + amines | Amides (e.g., acetamides) |
| Reduction | LiAlH₄ or BH₃·THF | Alcohol derivatives |
Substitution Reactions
The triazole ring participates in nucleophilic aromatic substitution (NAS):
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Chloride Displacement : Reacts with hydrazine hydrate to form hydrazine derivatives, enabling further cyclization .
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Suzuki-Miyaura Coupling : Boronic ester coupling at the 3-position expands aromatic systems (e.g., biaryl motifs) .
Oxidation
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Triazole Ring : Selective oxidation with KMnO₄ in acidic conditions yields N-oxide derivatives .
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Methyl Group : Strong oxidants (e.g., CrO₃) convert the methyl group to a carboxylate, enhancing water solubility.
Reduction
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Catalytic Hydrogenation : H₂/Pd-C reduces the triazole ring to a dihydro derivative, altering electronic properties .
Biological Target Interactions
While primarily a chemical scaffold, its derivatives exhibit interactions with biological targets:
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Kinase Inhibition : Modifies c-Met kinase activity by binding to the ATP pocket, disrupting phosphorylation cascades.
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Antimicrobial Activity : Carboxylic acid derivatives interfere with bacterial DNA gyrase via hydrogen bonding.
Comparative Reactivity
The compound’s reactivity differs from analogs due to its fused ring and substituent positions:
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been reported to inhibit cell proliferation in several cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation . Case studies have demonstrated that derivatives of this compound can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer progression .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This property could be beneficial in treating various inflammatory diseases.
Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to mimic purine structures allows it to act as a bioisostere for various biologically active compounds . The compound's interactions with biological targets have led to its exploration as a potential lead compound in drug discovery programs aimed at developing new therapies for cancer and infectious diseases.
Industrial Applications
Beyond medicinal chemistry, this compound is utilized in the synthesis of advanced materials and as a precursor in chemical manufacturing processes. Its unique properties allow it to be incorporated into polymers and other materials that require specific chemical functionalities .
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Structural Difference : The methyl and carboxylic acid groups are swapped (methyl at position 5, carboxylic acid at position 3) compared to the target compound.
- Impact: This positional isomer exhibits distinct electronic properties, as the carboxyl group’s electron-withdrawing effect at position 3 may reduce aromatic ring electron density, altering reactivity in nucleophilic substitutions.
3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Structural Difference : An ethyl group replaces the methyl at position 3, and a methyl group is added at position 4.
- However, the absence of a carboxylic acid limits solubility, making it less suitable for aqueous formulations .
Ring Saturation and Hybrid Systems
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
- Structural Difference : The pyridine ring is partially saturated (tetrahydro), introducing conformational flexibility.
- Impact : Saturation reduces aromaticity, lowering thermal stability (melting point ~150–160°C vs. >200°C for aromatic analogs) . This flexibility may improve binding to flexible enzyme pockets in drug design but could reduce planarity-dependent interactions like π-stacking .
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic Acid Hydrate
- Structural Difference : A pyrimidine ring replaces pyridine, introducing an additional nitrogen, and a keto group is present at position 5.
- The hydrate form (C₇H₈N₄O₄·H₂O) improves crystallinity but may complicate storage stability due to hygroscopicity .
Functional Group Modifications
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole
- Structural Difference : A chloromethyl group and ethyl-oxadiazole substituent replace the carboxylic acid.
- Impact : The chloromethyl group serves as a reactive site for further derivatization (e.g., nucleophilic substitution), while the oxadiazole contributes to π-π stacking in materials science. However, the lack of a polar carboxylic acid reduces aqueous solubility .
3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole
- Structural Difference : A cyclopropyl-oxadiazole group is appended at position 6.
- Crystallographic studies reveal two polymorphs with energy differences <2 kJ/mol, impacting solid-state solubility and dissolution rates .
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused ring system comprising a triazole and a pyridine ring, which contributes to its unique chemical behavior and biological activity. Its molecular formula is with a molecular weight of 177.16 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1510395-35-3 |
| Molecular Weight | 177.16 g/mol |
| Purity | 97% |
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity. A study evaluating various derivatives found that certain compounds showed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited IC50 values of 0.98 µM for A549 cells, indicating potent activity against this cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains and fungi in vitro. The mechanism appears to involve the disruption of cellular processes in pathogens, although specific pathways remain to be fully elucidated.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with various molecular targets within cells:
- Kinase Inhibition : The compound has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis .
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound promotes late apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- In vitro Antiproliferative Activity :
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Antimicrobial Testing :
- Evaluated against Gram-positive and Gram-negative bacteria.
- Showed significant inhibition zones in agar diffusion assays.
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Anti-inflammatory Studies :
- Demonstrated reduction in TNF-alpha levels in treated macrophages.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 1,2,4-Triazole | Moderate | Low | Low |
| Pyridine-2-carboxylic acid | Low | Moderate | Low |
Q & A
Q. What are the optimized synthetic routes for 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
A representative method involves oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature. This green chemistry approach achieves a 73% isolated yield after 3 hours, followed by purification via alumina chromatography . Alternative routes may involve copper-catalyzed cyclization (e.g., azide-alkyne click reactions), but solvent choice (e.g., DMSO) and catalyst loading require optimization to minimize side products .
Q. How is the structural identity of this compound confirmed post-synthesis?
Analytical techniques include:
- 1H/13C NMR : To confirm aromatic proton environments and substituent integration (e.g., methyl group at position 3, carboxylic acid at position 5).
- HPLC : For purity assessment (>98% by reverse-phase methods).
- IR spectroscopy : To verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
Q. What solubility and stability considerations are critical for handling this compound?
The carboxylic acid moiety enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol), while the triazolopyridine core may aggregate in aqueous media. Stability studies recommend storage under inert gas at –20°C to prevent decarboxylation or hydrolysis .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or selectivity?
- Substitution at position 3 : Replacing the methyl group with bulkier substituents (e.g., isopropyl) may improve binding to enzyme active sites.
- Derivatization of the carboxylic acid : Esterification or amide formation (e.g., coupling with hydrazines) can modulate pharmacokinetic properties .
- Heterocyclic fusion : Analogues like [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines show improved antifungal activity via steric and electronic tuning .
Q. What mechanistic insights explain contradictions in catalytic efficiency across synthesis methods?
Oxidative cyclization using NaOCl proceeds via a radical intermediate, validated by EPR studies, while transition metal-catalyzed routes (e.g., CuI) may suffer from catalyst poisoning due to nitrogen-rich ligands. Contradictions in yield (e.g., 73% vs. 50–60% for DDQ-mediated methods) arise from competing side reactions, such as over-oxidation or dimerization .
Q. How do computational models predict the compound’s interaction with biological targets?
Molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6) identifies hydrogen bonding between the carboxylic acid and heme cofactor. Free energy perturbation (FEP) calculations further quantify binding affinity changes upon structural modifications .
Q. What strategies resolve discrepancies in biological assay data for this compound?
- Dose-response normalization : Addresses variability in IC50 values caused by solubility differences.
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., decarboxylated derivatives) that may contribute to observed bioactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
